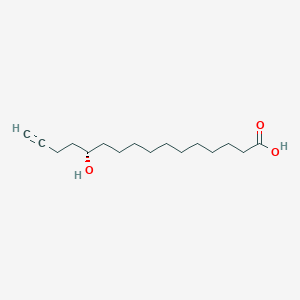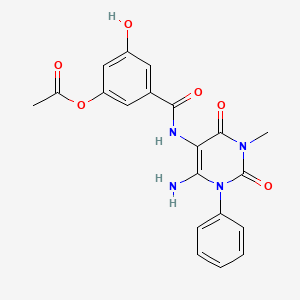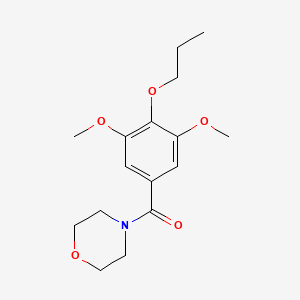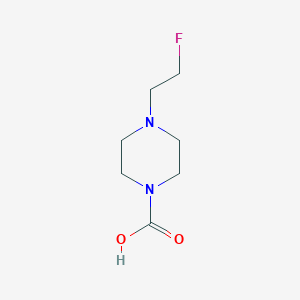
4-(2-Fluoroethyl)piperazine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluoroethyl)piperazine-1-carboxylic acid is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a fluoroethyl group attached to the piperazine ring, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethyl)piperazine-1-carboxylic acid typically involves the reaction of piperazine with 2-fluoroethyl halides under basic conditions. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale synthesis of piperazine derivatives involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Fluoroethyl)piperazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohols or amines derived from the reduction of the carboxylic acid group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Fluoroethyl)piperazine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Fluoroethyl)piperazine-1-carboxylic acid is not fully understood. piperazine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some piperazine compounds act as GABA receptor agonists, which can influence neurotransmission . The fluoroethyl group may enhance the compound’s ability to cross biological membranes and interact with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A basic structure with two nitrogen atoms in a six-membered ring.
Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate: Similar structure but with an ester group instead of a carboxylic acid.
tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate: Another ester derivative with a tert-butyl group.
Uniqueness
4-(2-Fluoroethyl)piperazine-1-carboxylic acid is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
596820-62-1 |
|---|---|
Formule moléculaire |
C7H13FN2O2 |
Poids moléculaire |
176.19 g/mol |
Nom IUPAC |
4-(2-fluoroethyl)piperazine-1-carboxylic acid |
InChI |
InChI=1S/C7H13FN2O2/c8-1-2-9-3-5-10(6-4-9)7(11)12/h1-6H2,(H,11,12) |
Clé InChI |
PGSFJNUWETZFFW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCF)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


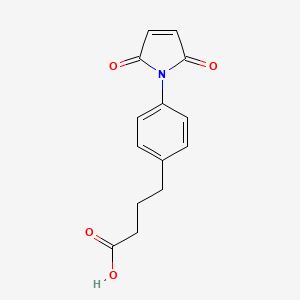
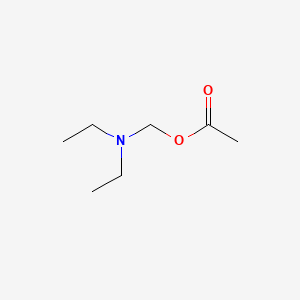
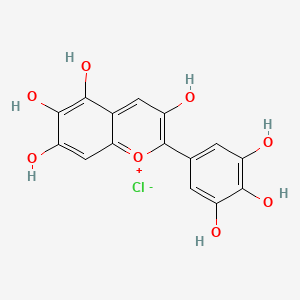
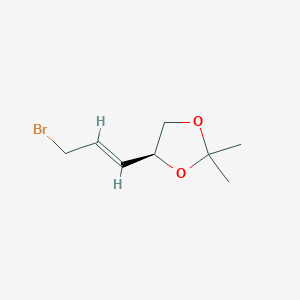
![4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B13815260.png)
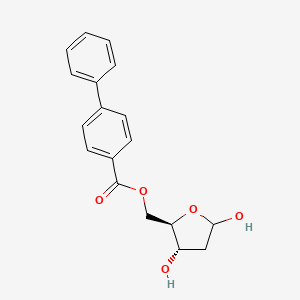

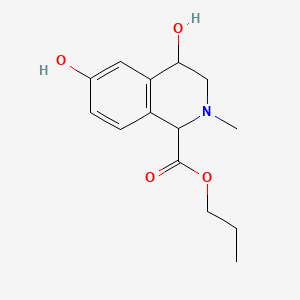
![2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide]](/img/structure/B13815289.png)
![Ammonium, [4-[(Z)-(3-amino-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenyl]hydroxyoxo-](/img/structure/B13815304.png)
